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Compound of Interest

Compound Name: 3-m-Tolyloxy-propylamine

Cat. No.: B1353649

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-(m-tolyloxy)propylamine
and its derivatives as intermediates in the synthesis of pharmacologically active molecules.
While 3-(m-tolyloxy)propylamine itself is not a direct precursor to a major marketed drug, its
structural isomer, 3-(o-tolyloxy)propylamine, is a key intermediate in the synthesis of
Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI). This document will,
therefore, focus on a representative synthetic application of 3-(m-tolyloxy)propylamine to
generate a hypothetical SNRI, "m-Tolyloxetine," based on established and published synthetic
routes for Atomoxetine.

Synthetic Application: Synthesis of m-Tolyloxetine
Hydrochloride

The synthesis of m-Tolyloxetine hydrochloride can be envisioned as a multi-step process
starting from N-methyl-3-phenyl-3-hydroxypropylamine. The key step is the etherification of this
precursor with a m-cresol derivative, followed by resolution of the resulting racemic mixture and
conversion to the hydrochloride salt.
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Synthetic Pathway of m-Tolyloxetine
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Synthetic pathway for m-Tolyloxetine HCI.
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Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of
Atomoxetine and are presented here for the synthesis of the hypothetical m-Tolyloxetine.[1][2]

Synthesis of (£)-N-methyl-3-phenyl-3-(m-
tolyloxy)propylamine oxalate

This protocol describes the etherification reaction to form the racemic intermediate.

Materials:

N-methyl-3-phenyl-3-hydroxypropylamine

e Potassium t-butoxide

e 3-Fluorotoluene

e N,N-Dimethylacetamide (DMAC)

e Toluene

e Deionized water

e Oxalic acid

e Acetone

Isopropyl ether

Procedure:

o To a solution of N-methyl-3-phenyl-3-hydroxypropylamine (25 g) in N,N-dimethylacetamide,
add potassium t-butoxide (19 g) at 50-60°C.

o Charge the mixture with 3-fluorotoluene (50 g).
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» Heat the reaction mixture to 120-130°C and maintain for 12-14 hours, monitoring the
reaction by TLC.

» After completion, cool the mixture and add water (250 ml) followed by toluene (250 ml).
 Stir for 10-15 minutes and separate the aqueous and organic layers.

o Extract the aqueous layer with toluene (2 x 75 ml).

o Combine the organic layers and wash with water.

« Distill off the solvent under reduced pressure to obtain the crude free base.

e Dissolve the residue in acetone (150 ml) and add oxalic acid (12.5 g).

o Add isopropyl ether (200 ml) and stir the mixture for 1-1.5 hours at 0-5°C.

« Filter the resulting solid, wash with isopropyl ether (100 ml), and dry to obtain (£)-N-methyl-3-
phenyl-3-(m-tolyloxy)propylamine oxalate.

Resolution of (¥)-m-Tolyloxetine

This protocol describes the separation of the enantiomers using a chiral resolving agent.
Materials:

e (*)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine oxalate

» Dichloromethane

e Sodium hydroxide solution (5% and 45-50%)

» Deionized water

e S-(+)-Mandelic acid

o Ethyl acetate

Procedure:
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e Suspend the oxalate salt (35 g) in a mixture of dichloromethane (350 ml) and water (350 ml).
e Add sodium hydroxide (17.5 g) and stir for 10 minutes.
o Separate the layers and extract the aqueous layer with dichloromethane (100 ml).

o Combine the organic layers and wash with 5% sodium hydroxide solution followed by water
(100 ml).

» Remove the solvent by distillation under reduced pressure.
e To the residue, add ethyl acetate (50 ml) followed by S-(+)-mandelic acid (2.9 g).
e Heat the mixture to 50-55°C for about one hour.

o Cool the mixture and filter the precipitated solid to obtain the (R)-(-)-N-methyl-3-phenyl-3-(m-
tolyloxy)propylamine-(S)-(+)-mandelic acid salt.

Preparation of (R)-(-)-m-Tolyloxetine Hydrochloride

This protocol describes the final salt formation.

Materials:

(R)-(-)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine-(S)-(+)-mandelic acid salt

Toluene

Sodium hydroxide solution

Isopropanol containing 10% HCI

Procedure:

e Suspend the mandelic acid salt (25 g) in water (250 ml) and toluene (250 ml).

e Cool to 10-15°C and adjust the pH to 10.5-11.5 with sodium hydroxide solution.

e Stir for 10-15 minutes, then separate the layers.
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o Extract the aqueous layer with toluene (100 ml).

o Combine the organic layers and wash with water (100 ml).

e Cool the organic layer to 0-5°C and slowly add isopropanol containing 10% HCI (47 ml).

e Stir at 5°C for 1 hour, then heat to 70-75°C with stirring.

e Cool, filter, and dry the solid to yield (R)-(-)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine

hydrochloride.

Quantitative Data

The following table summarizes representative yields and purities for the synthesis of the

analogous (x)-Atomoxetine oxalate, which can be used as a benchmark for the synthesis of the

m-tolyloxy analogue.[2]

Step

Product Yield Purity (by HPLC)

Etherification and

(x)-N-methyl-3-

phenyl-3-(o-

Oxalate Salt _ 62.4% 95.4%
] tolyloxy)propylamine

Formation

oxalate
Conversion to
Mandelic Acid Salt (R)-(-)-Atomoxetine

73.5% 99.5%

and then to Final
Hydrochloride Salt

Hydrochloride

Experimental Workflow

The overall experimental workflow for the synthesis and purification of m-Tolyloxetine HCI is

depicted below.
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Experimental Workflow
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Norepinephrine Reuptake Inhibition Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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